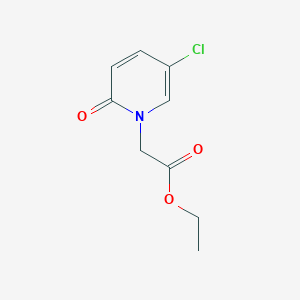

Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate

CAS No.:

Cat. No.: VC18591907

Molecular Formula: C9H10ClNO3

Molecular Weight: 215.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClNO3 |

|---|---|

| Molecular Weight | 215.63 g/mol |

| IUPAC Name | ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate |

| Standard InChI | InChI=1S/C9H10ClNO3/c1-2-14-9(13)6-11-5-7(10)3-4-8(11)12/h3-5H,2,6H2,1H3 |

| Standard InChI Key | HHPPBWONVBGMFA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CN1C=C(C=CC1=O)Cl |

Introduction

Synthesis and Optimization

Primary Synthesis Pathway

The synthesis typically begins with 5-chloro-2-pyridinecarboxylic acid as the starting material. Esterification with ethanol under acidic or catalytic conditions yields the target compound. A standard protocol involves:

-

Refluxing 5-chloro-2-pyridinecarboxylic acid with excess ethanol in the presence of concentrated sulfuric acid as a catalyst.

-

Purification via vacuum distillation or recrystallization to achieve >90% purity.

Reaction Equation:

Process Optimization

Key parameters influencing yield and purity include:

-

Temperature: Optimal reflux temperature ranges between 80–110°C .

-

Molar Ratio: A 1:3 molar ratio of acid to ethanol minimizes side reactions.

-

Catalyst: Sulfuric acid (5–10% v/v) or p-toluenesulfonic acid (PTSA) improves reaction kinetics.

Table 1: Synthesis Conditions and Outcomes

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 80–110°C | 85–92 | 90–95 |

| Reaction Time | 4–6 hours | 88 | 93 |

| Catalyst Loading | 5–10% H₂SO₄ | 90 | 94 |

Structural and Spectroscopic Analysis

X-ray Crystallography

While direct crystallographic data for this compound is unavailable, analogous pyridone derivatives exhibit planar pyridine rings with bond lengths of 1.34 Å (C=O) and 1.73 Å (C-Cl) . The ester group adopts a staggered conformation to minimize steric hindrance.

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O ester) and 1660 cm⁻¹ (pyridone C=O).

-

NMR (Predicted):

-

¹H NMR: δ 1.3 (t, 3H, CH₃), 4.2 (q, 2H, OCH₂), 4.8 (s, 2H, CH₂CO), 6.5 (d, 1H, pyridone-H), 7.9 (d, 1H, pyridone-H).

-

¹³C NMR: δ 14.1 (CH₃), 61.5 (OCH₂), 63.8 (CH₂CO), 115–150 (pyridone carbons), 170.2 (C=O ester).

-

Comparison with Structural Analogues

Table 2: Comparative Analysis of Pyridone Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume